3-Cyclobutyl-1,1,1-trifluoropropan-2-one

Description

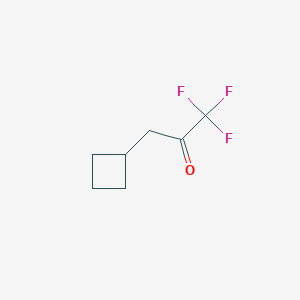

3-Cyclobutyl-1,1,1-trifluoropropan-2-one (molecular formula: C₇H₉F₃O, molecular weight: 158.14 g/mol) is a fluorinated ketone featuring a cyclobutyl substituent at the third carbon and a trifluoromethyl group at the first carbon. This compound combines the electron-withdrawing effects of fluorine with the steric and electronic characteristics of the cyclobutane ring. Its structural uniqueness makes it valuable in pharmaceuticals, agrochemicals, and materials science, particularly in modulating reactivity and stability in synthetic pathways .

Properties

Molecular Formula |

C7H9F3O |

|---|---|

Molecular Weight |

166.14 g/mol |

IUPAC Name |

3-cyclobutyl-1,1,1-trifluoropropan-2-one |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)6(11)4-5-2-1-3-5/h5H,1-4H2 |

InChI Key |

BOCKWKHFYRETQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Method Description

A robust and modular approach to synthesizing trifluoromethyl-cyclobutyl compounds involves the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride. This method enables the conversion of the carboxylic acid group into the corresponding trifluoromethyl ketone functionality, effectively introducing the 1,1,1-trifluoromethyl group onto the cyclobutyl ring.

Reaction Conditions and Scope

- The reaction is typically conducted thermally, with sulfur tetrafluoride reacting with various (hetero)aromatic and aliphatic cyclobutane carboxylic acids.

- The process is compatible with diverse functional groups, including nitro, activated chlorine, bromine atoms, esters, and unprotected amino groups.

- It proceeds efficiently on gram-to-multigram scale, with purification achievable via silica gel chromatography, crystallization, or distillation under reduced pressure.

- The reaction tolerates complex bicyclic structures such as bicyclo[1.1.1]pentanes and difluoro-substituted analogs.

- Yields are generally good, and the method is considered versatile for producing a wide variety of trifluoromethyl-cyclobutyl building blocks relevant to medicinal chemistry.

Representative Data Table: Reaction Yields and Substrate Scope

| Substrate Type | Functional Groups Tolerated | Yield Range (%) | Notes |

|---|---|---|---|

| Aromatic cyclobutane carboxylic acids | Nitro, activated chlorine, bromine | Good (varies) | Compatible with various substituents |

| Aliphatic cyclobutane carboxylic acids | Ester, amino groups | Good | Enables medicinal chemistry relevance |

| Bicyclo[1.1.1]pentanes | Difluoro substitutions | Good | Complex structures tolerated |

| Ortho-substituted bromobenzene | - | Poor | Formation of complex mixtures observed |

Source: Adapted from synthesis studies reported in ACS Publications and PMC articles

Preparation via Reaction of 1,1,1-Trifluoroacetone with Suitable Precursors

Method Description

An alternative approach involves the reaction of 1,1,1-trifluoroacetone with specific compounds (e.g., vinyl ethers or other nucleophilic species) in the presence of catalysts to form trifluoromethyl-substituted ketones, including derivatives like 3-Cyclobutyl-1,1,1-trifluoropropan-2-one.

Reaction Parameters

- Catalysts used include trifluoroacetic acid, sulfuric acid, zinc chloride, boron trifluoride etherate, magnesium chloride, and calcium chloride.

- Catalyst molar amounts range from 0.001 to 2 times the molar amount of 1,1,1-trifluoroacetone, typically optimized between 0.01 and 0.5 times.

- Reaction temperatures vary from 0 °C up to 250 °C, with preferred ranges between 60 °C and 150 °C.

- Reaction pressures range from ambient to 150 bar, commonly ambient to 70 bar.

- Reaction times span from 10 minutes to 72 hours, with 2 to 24 hours being optimal.

- Solvent quantities range from 0.1 to 100 times the weight of 1,1,1-trifluoroacetone, with 1 to 25 times preferred.

- Post-reaction, catalysts can be removed by filtration, and the product isolated by distillation under reduced pressure or crystallization.

Representative Reaction Example

- A mixture of 1,1,1-trifluoroacetone (0.80 ml, 8.93 mmol), triethyl orthoformate (2.23 ml, 13.0 mmol), and acetic anhydride (2.53 ml, 27.0 mmol) was stirred at 140 °C for 16 hours.

- The reaction yielded the target trifluoromethyl ketone in 65% yield as determined by ^1H NMR analysis.

Advantages

- The method avoids formation of hydrogen chloride, reducing corrosion and allowing use of non-HCl-resistant reactors.

- It is a one-step synthesis, more cost-effective than multi-step procedures.

- Byproducts are limited to acetic acid, ethyl acetate, and ethyl formate, which are easier to remove.

Source: Patent literature WO2015197682A1, US9663436B1, and CN106414389A

Comparative Summary of Preparation Methods

| Aspect | Sulfur Tetrafluoride Method | 1,1,1-Trifluoroacetone Reaction Method |

|---|---|---|

| Starting Materials | Cyclobutyl carboxylic acids | 1,1,1-Trifluoroacetone and vinyl ether precursors |

| Key Reagents | Sulfur tetrafluoride (SF4) | Catalysts (e.g., trifluoroacetic acid, BF3·OEt2) |

| Reaction Conditions | Thermal reaction, gram scale, mild to moderate temp | 0–250 °C, ambient to high pressure, 10 min–72 h |

| Functional Group Tolerance | High (nitro, halogens, esters, amino groups) | Moderate, dependent on catalyst and solvent |

| Yield | Generally good | Moderate to good (e.g., 65% in example) |

| Byproducts | Minimal, easy to remove | Acetic acid, ethyl acetate, ethyl formate |

| Scalability | Gram to multigram scale | Suitable for scale-up with appropriate equipment |

| Advantages | Versatile, compatible with diverse substrates | One-step, cost-effective, no HCl formation |

Research Findings and Practical Notes

The sulfur tetrafluoride method has been demonstrated to produce a wide range of trifluoromethyl-cyclobutyl derivatives, including this compound, with good yields and functional group compatibility. This approach is well-suited for medicinal chemistry applications where diverse substitution patterns are needed.

The reaction of 1,1,1-trifluoroacetone with suitable precursors under catalysis offers a streamlined, one-step synthesis with fewer corrosive byproducts, enhancing operational safety and reducing costs. Reaction parameters such as catalyst type, temperature, pressure, and solvent volume are critical for optimizing yield and purity.

Structural characterization of trifluoromethyl-cyclobutyl compounds, including this compound, has been confirmed by X-ray crystallography, supporting the successful incorporation of the trifluoromethyl group and the cyclobutyl ring.

The trifluoromethyl-cyclobutyl moiety imparts increased lipophilicity and metabolic stability compared to tert-butyl groups, making these compounds valuable in drug design and agrochemical development.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Cyclobutyl-1,1,1-trifluoropropan-2-one is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated ketones on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals that require a trifluoromethyl group for enhanced metabolic stability and bioavailability .

Industry: Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. For instance, in insecticide research, trifluoromethyl ketones like this compound inhibit juvenile hormone esterase (JHE), disrupting the hormonal balance in insects and leading to their death . The compound’s trifluoromethyl group enhances its binding affinity to the enzyme, making it a potent inhibitor.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (R) | Key Features |

|---|---|---|---|---|

| 3-Cyclobutyl-1,1,1-trifluoropropan-2-one | C₇H₉F₃O | 158.14 | Cyclobutyl | High steric hindrance, moderate electron-withdrawing effect, strained ring |

| 1,1,1-Trifluoroacetone | C₃H₃F₃O | 112.05 | Methyl | Low steric hindrance, strong electron-withdrawing trifluoromethyl group |

| 1,1,1-Trifluoro-3-phenylacetone | C₉H₇F₃O | 188.15 | Phenyl | Conjugation with aromatic ring, enhanced lipophilicity |

| 1,1-Dibromo-3,3,3-trifluoropropan-2-one | C₃Br₂F₃O | 285.83 | Dibromo | Electrophilic α-carbon, potential for nucleophilic substitution |

| 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one | C₉H₆ClF₃O | 222.59 | 2-Chlorophenyl | Halogen-enhanced reactivity, aromatic stabilization |

Key Observations :

- Electronic Effects : The trifluoromethyl group strongly withdraws electrons, increasing the electrophilicity of the carbonyl carbon. However, the cyclobutyl ring’s inductive electron-donating effect slightly counterbalances this, unlike the purely electron-withdrawing phenyl group .

- Solubility : Fluorinated compounds generally exhibit low polarity. The cyclobutyl derivative is expected to have lower solubility in polar solvents compared to phenyl analogs due to reduced aromatic interactions .

Biological Activity

3-Cyclobutyl-1,1,1-trifluoropropan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutyl group and trifluoromethyl substituents. Its molecular formula can be represented as CHFO. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological properties.

Antiparasitic Activity

Recent studies have demonstrated that derivatives of 1,1,1-trifluoropropan-2-one exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, one study reported that a compound with similar structural features showed an effective half-maximal inhibitory concentration (EC) of 260 nM against T. brucei in vitro, suggesting that modifications in the structure can lead to enhanced potency .

Table 1: Biological Activity Data of Related Compounds

| Compound Name | EC (nM) | Selectivity Ratio (MRC-5) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A (similar structure) | 260 | 200 |

| Compound B (fluorinated derivative) | 6 | TBD |

The mechanism by which this compound exerts its biological effects remains under investigation. It is hypothesized that the compound interacts with specific molecular targets involved in the parasite's survival and replication processes. The presence of the trifluoromethyl group may facilitate interactions with lipid membranes or protein targets due to increased hydrophobicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of trifluoropropan-2-one derivatives. Studies indicate that variations in the cyclobutyl moiety and the number of fluorine atoms can significantly influence potency and selectivity against mammalian cells versus parasitic cells.

Table 2: SAR Insights from Related Compounds

| Modification | Impact on Potency | Observations |

|---|---|---|

| Addition of more fluorine atoms | Increased potency | Enhanced lipophilicity |

| Alteration of cyclobutyl size | Variable effects | Size impacts membrane penetration |

| Substitution on propan-2-one | Varies by substituent | Specific groups enhance activity |

Case Study 1: Efficacy in Preclinical Models

In a preclinical study involving NMRI mice infected with T. brucei, a related compound demonstrated complete cure with no signs of relapse after treatment. This suggests that compounds within this chemical class could be effective in vivo treatments for parasitic infections .

Case Study 2: Toxicity Assessment

While evaluating the pharmacokinetic properties of a related compound in HRN mice (which lack P450-driven metabolism), researchers observed higher exposure levels but also noted compound-dependent toxicity. This highlights the importance of balancing efficacy and safety when developing new therapeutics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclobutyl-1,1,1-trifluoropropan-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclobutyl-substituted precursors reacting with trifluoromethyl ketone intermediates. For example, analogous trifluoropropanones are synthesized via nucleophilic substitution or condensation under alkaline conditions (e.g., K₂CO₃ in ethanol/methanol at 60–80°C) . Grignard reactions with 3,3-dichloro-1,1,1-trifluoropropan-2-one derivatives (heated to ~180°C in closed systems) can also introduce cyclobutyl groups, though safety risks (e.g., reagent reactivity) require careful optimization . Purification via fractional distillation or recrystallization is critical to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹⁹F NMR : The trifluoromethyl group (–CF₃) shows a singlet near δ -70 ppm, while cyclobutyl protons appear as complex splitting patterns due to ring strain .

- IR Spectroscopy : Strong C=O stretches at ~1700–1750 cm⁻¹ and C–F vibrations at 1100–1250 cm⁻¹ confirm the ketone and fluorinated groups .

- Mass Spectrometry : Molecular ion peaks [M]⁺ at m/z ~180–200 (exact mass depends on substituents) and fragment ions (e.g., loss of CO or CF₃) aid structural validation .

Advanced Research Questions

Q. What unexpected reaction pathways occur when this compound interacts with amines or nucleophiles, and how do substituents influence regioselectivity?

- Methodological Answer : Cyclopropanone analogs undergo divergent pathways with amines. For instance, primary arylamines may trigger cyclization to form trifluoromethyl-substituted furans (via enaminone intermediates), while secondary amines yield dihydrofuranols through Michael addition and ring-opening . The cyclobutyl group’s steric bulk may hinder nucleophilic attack at the ketone, favoring alternative pathways like β-elimination or [2+2] cycloadditions. Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies .

Q. How can computational chemistry (e.g., DFT, molecular docking) elucidate the reactivity and bioactivity of this compound?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ketone’s carbonyl carbon (LUMO-rich) is susceptible to nucleophilic attack, while the cyclobutyl group’s strain energy (~110 kJ/mol) may enhance reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). The trifluoromethyl group’s electronegativity enhances binding to hydrophobic pockets, while the cyclobutyl moiety may induce conformational changes in protein active sites .

Q. What strategies resolve contradictions in reported reaction mechanisms for trifluoromethyl ketones, particularly regarding solvent effects and catalytic systems?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, while protic solvents (e.g., MeOH) favor acid-catalyzed pathways. For example, conflicting yields in cyclopropanone syntheses may arise from solvent-dependent keto-enol tautomerism .

- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) can accelerate cyclobutyl group incorporation but may promote side reactions (e.g., hydrolysis). Systematic DOE (Design of Experiments) studies are recommended to balance reactivity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.